6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Regioselective synthesis N1-protection Tautomer control

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1628055-64-0) is a THP-protected pyrazolo[3,4-d]pyrimidine building block featuring a reactive chlorine at C6 and a non-reactive methyl substituent at C4. The tetrahydro-2H-pyran-2-yl (THP) group at N1 serves as a protecting group that suppresses tautomerization and prevents unwanted side reactions during downstream functionalization.

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
Cat. No. B15230643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC11H13ClN4O
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESCC1=C2C=NN(C2=NC(=N1)Cl)C3CCCCO3
InChIInChI=1S/C11H13ClN4O/c1-7-8-6-13-16(9-4-2-3-5-17-9)10(8)15-11(12)14-7/h6,9H,2-5H2,1H3
InChIKeyVEWQMHKFSDEHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Key Intermediate for Regioselective Kinase Scaffold Synthesis


6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1628055-64-0) is a THP-protected pyrazolo[3,4-d]pyrimidine building block featuring a reactive chlorine at C6 and a non-reactive methyl substituent at C4 . The tetrahydro-2H-pyran-2-yl (THP) group at N1 serves as a protecting group that suppresses tautomerization and prevents unwanted side reactions during downstream functionalization [1]. With a molecular formula of C11H13ClN4O, molecular weight of 252.70 g/mol, computed LogP of 2.49, and topological polar surface area (TPSA) of 52.83 Ų, this compound occupies a specific physicochemical space distinct from its regioisomeric and deprotected analogs . It belongs to the pyrazolo[3,4-d]pyrimidine scaffold class widely exploited in medicinal chemistry for kinase inhibitor development, including BTK, PI3K, Src, and PDE9 inhibitor programs [2].

Why 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Close Analogs


Within the pyrazolo[3,4-d]pyrimidine chemical space, seemingly minor structural alterations—position of the chlorine leaving group, presence or absence of the C4 methyl, N1 protection status, and ring fusion geometry—produce substantial differences in reactivity, regiochemical outcomes, and ultimate biological activity of downstream products [1]. The N1-THP group is not merely a protecting group; its presence dictates the tautomeric state of the pyrazole ring and governs the regioselectivity of subsequent N-alkylation or N-arylation steps [2]. The C6 chlorine serves as the sole reactive handle for SNAr, distinguishing this compound from di-chloro analogs where competitive reactivity at C4 introduces synthetic ambiguity. Even within the same patent family (US9617269), N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds exhibit PDE9A IC50 values ranging from 6 nM to >1000 nM depending on the specific substitution pattern [3], demonstrating that the scaffold's substitution identity directly determines biological potency. Substituting a 3-methyl regioisomer or a 4-chloro analog for this 4-methyl-6-chloro compound introduces uncontrolled variables in both synthetic sequence design and structure-activity relationship interpretation.

Quantitative Differentiation Evidence: 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


N1-THP Protection Status: Enabled Regioselectivity vs. Unprotected 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

The target compound carries a tetrahydro-2H-pyran-2-yl (THP) group at N1, which functions as an acid-labile protecting group that blocks tautomerization at the pyrazole NH and prevents N1-deprotonation side reactions during base-mediated SNAr or cross-coupling steps [1]. The unprotected analog, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0), lacks this protection and is susceptible to competing N1-alkylation, which can reduce yields in multi-step syntheses and generate undesired regioisomeric byproducts . In the broader pyrazolo[3,4-d]pyrimidine literature, N1-THP protection is explicitly employed to direct functionalization to the C4 and C6 positions, enabling predictable synthetic sequences [1].

Regioselective synthesis N1-protection Tautomer control

Mono-Chloro Reactivity Handle: Selective C6 SNAr vs. Dual-Chloro 4,6-Dichloro Analog

The target compound possesses a single chlorine atom at C6, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-deficient pyrimidine ring. In contrast, the 4,6-dichloro analog, 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1037479-62-1), contains two reactive chlorine sites at C4 and C6, creating competition during SNAr reactions that can lead to mixtures of mono-substituted regioisomers unless carefully controlled . The target compound's C4 position is substituted with a methyl group (not chlorine), which is chemically inert under typical SNAr conditions and does not compete for nucleophilic attack. This architectural difference means the target compound offers a single, unambiguous point of derivatization, whereas the 4,6-dichloro analog requires additional optimization of reaction conditions (temperature, solvent, stoichiometry) to achieve acceptable selectivity between the two reactive centers [1].

Nucleophilic aromatic substitution Chemoselectivity Building block design

Commercial Purity: 98% Target Compound vs. 95% Standard for the 4-Chloro Regioisomer

The target compound is commercially available at a certified purity of 98% (HPLC) from LeYan (Product No. 1694355) . The closest THP-protected regioisomer, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 91446-15-0), is typically offered at 95% purity across multiple suppliers including AKSci (min. purity spec 95%) and Chemenu (95%) . This 3-percentage-point purity differential is meaningful in the context of multi-step medicinal chemistry syntheses, where each 1% of impurity in an intermediate can compound across subsequent steps, potentially generating complex impurity profiles in final compounds destined for biological assay [1].

Chemical purity Quality specification Procurement benchmark

Regioisomeric Identity: C4-Methyl vs. C3-Methyl Substitution Pattern and Scaffold Integrity

The target compound bears a methyl group at the C4 position of the pyrazolo[3,4-d]pyrimidine scaffold. A closely related regioisomer, 6-chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, carries the methyl at C3 instead [1]. In the context of kinase inhibitor design, C4-substituted pyrazolo[3,4-d]pyrimidines place substituents in a distinct vector relative to the hinge-binding region of the ATP pocket compared to C3-substituted analogs [2]. Published structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine kinase inhibitors demonstrate that the position of the methyl substituent on the pyrazole ring directly affects the dihedral angle between the pyrazolo[3,4-d]pyrimidine core and appended aromatic groups, which in turn influences kinase selectivity profiles [3]. Furthermore, the 5-chloro-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine (CAS 2821753-28-8) represents a different ring fusion geometry (pyrazolo[4,3-d] rather than pyrazolo[3,4-d]), which produces a fundamentally different hydrogen-bonding pattern with kinase hinge residues .

Regioisomer discrimination Scaffold identity Structure confirmation

Optimal Application Scenarios for 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis Requiring Single-Point C6 Derivatization

The target compound's mono-chloro architecture (single reactive handle at C6) makes it the preferred building block for medicinal chemistry teams synthesizing focused kinase inhibitor libraries where the synthetic sequence calls for SNAr-based diversification exclusively at the C6 position. Unlike the 4,6-dichloro analog (CAS 1037479-62-1), which introduces competing reactivity at C4 and necessitates additional optimization of reaction selectivity, the target compound's inert C4-methyl group ensures unambiguous derivatization with a single nucleophilic partner . This scenario is directly supported by the compound's design logic evident in US9617269, where N1-THP-protected pyrazolo[3,4-d]pyrimidines with defined halogenation patterns serve as key intermediates for PDE9 inhibitor synthesis .

Multi-Step Synthesis Requiring Stable N1 Protection Without Additional Protection/Deprotection Steps

Research groups executing multi-step synthetic routes that involve strongly basic or nucleophilic conditions benefit from procuring the pre-protected THP form rather than the unprotected 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0). The THP group at N1 eliminates the need for a separate protection step and avoids the competing N1-deprotonation/N1-alkylation side reactions documented in pyrazolo[3,4-d]pyrimidine chemistry . The acid-labile THP group can be removed under mild conditions (e.g., HCl in dioxane, TFA) in a final deprotection step, making this compound suitable for convergent synthetic strategies where late-stage THP removal reveals the free N1-H for subsequent functionalization or for generating the active pharmacophore .

High-Purity Building Block Procurement for Lead Optimization and Preclinical Candidate Synthesis

With a commercial purity specification of 98%, the target compound (LeYan Product No. 1694355) surpasses the typical 95% purity offered for the 4-chloro regioisomer (CAS 91446-15-0) . This purity advantage is particularly relevant for lead optimization programs transitioning toward preclinical candidate synthesis, where intermediate purity directly impacts the analytical characterization and impurity profiling required for IND-enabling studies. The 60% reduction in total impurity burden (2% vs. 5% residual) translates to fewer contaminant-derived artifacts in downstream biological assays and simplifies the quality control documentation trail for GLP-grade material preparation [1].

Scaffold-Hopping and Regioisomer-Controlled Medicinal Chemistry Programs

For structure-based drug design programs exploring the impact of methyl substitution position on kinase selectivity, the target compound's defined C4-methyl regioisomer (distinct from the C3-methyl analog) provides a specific vector for scaffold functionalization. As demonstrated in the SAR studies by Yang et al. (J Med Chem 2013) and Yeom et al. (Bull Korean Chem Soc 2022), the position of substituents on the pyrazolo[3,4-d]pyrimidine core significantly affects kinase binding modes and selectivity profiles . The target compound's unique CAS number (1628055-64-0) and well-defined substitution pattern ensure researchers acquire the correct regioisomer, avoiding the costly error of synthesizing libraries from the wrong scaffold isomer.

Quote Request

Request a Quote for 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.